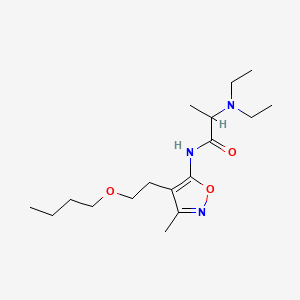

N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoxazole ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Isoxazolrings, gefolgt von der Einführung der Butoxyethyl- und Diethylaminogruppen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Butylbromid, Methylisocyanat und Diethylamin. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und den Einsatz von Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Herstellung dieser Verbindung Batchreaktoren im großen Maßstab umfassen, bei denen die Reaktionen sorgfältig überwacht und gesteuert werden. Der Einsatz von automatisierten Systemen zur Temperatur- und Druckregulierung ist üblich, um Konsistenz und Effizienz zu gewährleisten. Reinigungsprozesse wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt zu isolieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen, wodurch sich die Eigenschaften der Verbindung verändern.

Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoff hinzufügen, wodurch sich die Reaktivität der Verbindung möglicherweise ändert.

Substitution: Diese Reaktion beinhaltet das Ersetzen einer funktionellen Gruppe durch eine andere, was das Verhalten der Verbindung in verschiedenen Umgebungen verändern kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Halogenierte Verbindungen und starke Basen wie Natriumhydroxid sind typische Reagenzien.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu Amin- oder Alkohol-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie für biochemische Studien nützlich macht.

Medizin: Es hat potenzielle therapeutische Anwendungen aufgrund seiner Fähigkeit, biologische Pfade zu modulieren.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamid seine Wirkung entfaltet, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Isoxazolring kann an Enzyme und Rezeptoren binden und deren Aktivität verändern. Die Butoxyethyl- und Diethylaminogruppen können die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern, wodurch ihr Transport in biologischen Systemen erleichtert wird.

Wirkmechanismus

The mechanism by which N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamide exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, altering their activity. The butoxyethyl and diethylamino groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

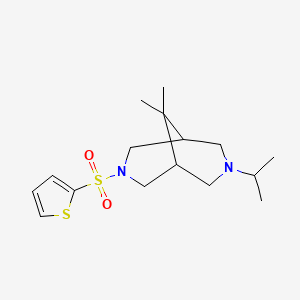

- N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)acetamid

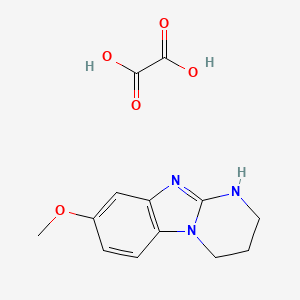

- N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)butyramid

Einzigartigkeit

N-(4-(2-Butoxyethyl)-3-methyl-5-isoxazolyl)-2-(diethylamino)propionamid zeichnet sich durch seine spezifische Kombination von funktionellen Gruppen aus, die ihm einzigartige chemische und biologische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

93479-06-2 |

|---|---|

Molekularformel |

C17H31N3O3 |

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

N-[4-(2-butoxyethyl)-3-methyl-1,2-oxazol-5-yl]-2-(diethylamino)propanamide |

InChI |

InChI=1S/C17H31N3O3/c1-6-9-11-22-12-10-15-13(4)19-23-17(15)18-16(21)14(5)20(7-2)8-3/h14H,6-12H2,1-5H3,(H,18,21) |

InChI-Schlüssel |

ZXIXPTIBNPFBND-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOCCC1=C(ON=C1C)NC(=O)C(C)N(CC)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)